4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine
Overview
Description
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine is a chemical compound with the molecular formula C10H14ClN3 . It is part of a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a 4-methyl-1-piperidinyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine are not detailed in the sources retrieved, pyrimidines in general are known to participate in a variety of chemical reactions. These include reactions with amidines, ketones, and N,N-dimethylaminoethanol .Scientific Research Applications
1. Nonlinear Optics and Medicinal Applications
Pyrimidine derivatives, including compounds related to 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine, are extensively researched for their potential in nonlinear optics (NLO) and medicinal applications. Phenyl pyrimidine derivatives have been studied using Density Functional Theory (DFT) and Time-Dependent DFT for their NLO properties. Such studies suggest significant NLO character in these molecules, making them suitable for optoelectronic applications (Hussain et al., 2020).
2. Antiviral Activity
Specific pyrimidine derivatives have been synthesized and evaluated for antiviral activities. Although not directly 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine, similar compounds have been studied for their effectiveness against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), demonstrating potential in antiviral research (Saxena et al., 1988).
3. Dopamine Receptor Inhibition
Research on a series of 6-chloro-2,4-diaminopyrimidines, structurally related to 4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine, indicates their role in inhibiting dopamine receptor binding. These compounds have been evaluated for their affinity towards dopamine receptors, an essential aspect in neurological and psychiatric drug development (Gueremy et al., 1982).
4. Neuroprotective Activity
Pyrimidine derivatives have been synthesized and shown to have remarkable neuroprotective activity. For instance, a 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine derivative demonstrated high affinity for the 5-HT1A receptor and significant neuroprotective effects in cerebral ischemia models (Kamei et al., 2005).
5. Neuropathic Pain Treatment
Novel pyrimidines have been discovered as potent sigma-1 receptor antagonists with significant pharmacological activity against neuropathic pain. These findings suggest the potential use of these compounds in developing new treatments for neuropathic pain (Lan et al., 2014).
properties
IUPAC Name |
4-chloro-6-(4-methylpiperidin-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-2-4-14(5-3-8)10-6-9(11)12-7-13-10/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNBAZDFCAAZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-methyl-1-piperidinyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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